Miristato de vinilo

Descripción general

Descripción

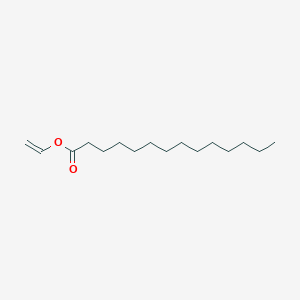

Myristic acid vinyl ester, also known as myristic acid vinyl ester, is an organic compound with the molecular formula C₁₆H₃₀O₂. It is an ester derived from myristic acid and vinyl alcohol. This compound is used in various industrial applications, particularly in the production of polymers and as a chemical intermediate.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

MAVE's bioactive properties make it a promising candidate in drug formulation. Its role in enhancing drug absorption through biological membranes is particularly noteworthy. The compound has been studied for its potential therapeutic applications in managing hypertension and other health conditions by participating in protein myristoylation, which is crucial for membrane localization and enzyme activity.

Case Study: Drug Delivery Systems

- Study Focus : Investigating MAVE as an excipient in drug formulations.

- Findings : MAVE improved the pharmacokinetics of certain drugs by altering their absorption rates, thereby enhancing therapeutic efficacy.

Cosmetic Applications

In cosmetics, MAVE is utilized for its emollient properties, improving skin absorption in topical formulations. Its ability to act as a surfactant enhances the stability of emulsions, making it valuable in skincare products .

Data Table: Cosmetic Formulations Using MAVE

| Product Type | Function | Benefits |

|---|---|---|

| Creams | Emollient | Enhances skin absorption |

| Lotions | Stabilizer | Improves emulsion stability |

| Serums | Active ingredient carrier | Enhances delivery of actives |

Industrial Applications

MAVE is also significant in polymer chemistry, where it serves as a building block for various polymers and copolymers. Its derivatives have been employed in the production of coatings, adhesives, and plastics due to their favorable properties such as flexibility and durability .

Case Study: Polymer Production

- Study Focus : Use of MAVE in creating vinyl ester resins.

- Findings : MAVE-based resins exhibited lower volatile organic compound (VOC) emissions during processing, aligning with environmental regulations while maintaining performance characteristics.

Biochemical Interactions

Research indicates that MAVE can influence several biochemical pathways by acting as a lipid anchor within cell membranes. This interaction enhances the activity of enzymes involved in lipid metabolism and signal transduction pathways .

Data Table: Biochemical Effects of MAVE

| Interaction Type | Effect | Implications |

|---|---|---|

| Protein Myristoylation | Enhanced membrane localization | Improved enzyme activity |

| Lipid Metabolism | Modulation of metabolic pathways | Potential therapeutic targets |

Mecanismo De Acción

Mode of Action

It is known that esters like myristic acid vinyl ester can interact with various biological targets, leading to a range of potential effects .

Pharmacokinetics

Myristate esters, such as Myristic acid vinyl ester, are known to be readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that Myristic acid vinyl ester may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

It has been suggested that it plays a pivotal role in drug development in hypertension and cardiovascular ailments by virtue of its remarkable lipid-modulating effects .

Action Environment

Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

Myristic Acid Vinyl Ester is involved in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, Myristic Acid, from which Vinyl Myristate is derived, acts as a lipid anchor in biomembranes . This suggests that Vinyl Myristate may also interact with biomembranes and play a role in their function.

Cellular Effects

The effects of Myristic Acid Vinyl Ester on cells are not fully understood. Studies on Myristic Acid have shown that it can influence cell function. For example, it has been found to have anti-inflammatory effects mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells . It is possible that Vinyl Myristate may have similar effects on cells.

Molecular Mechanism

The exact molecular mechanism of action of Myristic Acid Vinyl Ester is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Myristic Acid has been found to downregulate the expression of interleukin (IL)-1β, IL-6, and tumor necrosis factor-α in BV-2 cells , suggesting that Vinyl Myristate may have similar effects.

Temporal Effects in Laboratory Settings

It is known that Myristate esters, like Vinyl Myristate, are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that the effects of Vinyl Myristate may change over time due to its metabolism.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Myristic Acid Vinyl Ester in animal models. A study on Myristic Acid found that chronic administration of this compound improved hyperglycemia in a mouse model of type 2 diabetes

Metabolic Pathways

Myristic Acid Vinyl Ester is likely involved in various metabolic pathways. Myristic Acid, from which it is derived, is known to be involved in fatty acid biosynthesis . Therefore, it is possible that Vinyl Myristate may also be involved in this pathway or other related metabolic pathways.

Transport and Distribution

Given that Myristic Acid acts as a lipid anchor in biomembranes , it is possible that Vinyl Myristate may also be transported and distributed in a similar manner.

Subcellular Localization

It is known that protein N-myristoylation, which involves the attachment of Myristic Acid to proteins, plays a role in the localization of proteins to membranes . Therefore, it is possible that Vinyl Myristate may also influence the subcellular localization of certain proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Myristic acid vinyl ester can be synthesized through the esterification of myristic acid with vinyl acetate. The reaction typically involves heating myristic acid with vinyl acetate in the presence of a catalyst such as sulfuric acid or mercuric acetate. The reaction is carried out under reflux conditions to ensure complete esterification. The excess vinyl acetate is then removed by distillation, and the product is purified through further distillation .

Industrial Production Methods

In industrial settings, vinyl myristate is produced using similar esterification processes but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Myristic acid vinyl ester undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Transesterification: Exchange of the ester group with another alcohol.

Polymerization: Formation of polymers through radical polymerization.

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or mercuric acetate, reflux conditions.

Transesterification: Catalysts like sodium methoxide or potassium hydroxide, moderate temperatures.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN), elevated temperatures.

Major Products Formed

Esterification: Various esters depending on the alcohol used.

Transesterification: New esters with different alcohol groups.

Polymerization: Polyvinyl myristate and copolymers with other vinyl esters.

Comparación Con Compuestos Similares

Similar Compounds

Vinyl laurate: An ester of lauric acid and vinyl alcohol.

Vinyl palmitate: An ester of palmitic acid and vinyl alcohol.

Vinyl stearate: An ester of stearic acid and vinyl alcohol.

Uniqueness of Vinyl Myristate

Myristic acid vinyl ester is unique due to its specific chain length and molecular structure, which impart distinct physical and chemical properties. It has a balanced hydrophobicity and reactivity, making it suitable for a wide range of applications compared to other vinyl esters .

Actividad Biológica

Myristic acid vinyl ester (C16H30O2) is a fatty acid ester that has garnered attention in various fields due to its notable biological activities. This article provides a comprehensive overview of the biological activities associated with myristic acid vinyl ester, supported by data tables, case studies, and research findings from diverse sources.

Myristic acid vinyl ester is derived from myristic acid, a saturated fatty acid commonly found in nutmeg and other plant oils. The vinyl ester form enhances its solubility and stability, making it suitable for various applications, particularly in pharmaceuticals and cosmetics.

Biological Activities

Research has identified several biological activities attributed to myristic acid vinyl ester:

- Antimicrobial Activity : Myristic acid vinyl ester exhibits significant antimicrobial properties, effective against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use in preservatives and topical formulations .

- Anticancer Properties : Studies have indicated that myristic acid vinyl ester may possess anticancer effects. It has been linked to chemopreventive activities against prostate cancer through its antioxidant properties .

- Cosmetic Applications : Due to its emollient properties, myristic acid vinyl ester is utilized in cosmetic formulations, enhancing skin hydration and texture. Its safety profile makes it suitable for use in skincare products .

- Hepatoprotective Effects : Preliminary studies suggest that myristic acid vinyl ester may offer protection against liver damage, indicating potential therapeutic roles in liver diseases .

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the methanolic extract of Phymatosorus scolopendria revealed that myristic acid vinyl ester constituted 53.29% of the extract. The extract demonstrated significant antibacterial and antifungal activity, highlighting the compound's potential as a natural preservative .

Case Study 2: Anticancer Activity

Research involving various fatty acids indicated that myristic acid vinyl ester could inhibit the proliferation of cancer cells. In vitro studies demonstrated its ability to induce apoptosis in prostate cancer cells, suggesting a role as a chemopreventive agent .

Research Findings

Recent studies have employed advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the composition of extracts containing myristic acid vinyl ester. The findings consistently show its presence alongside other bioactive compounds, reinforcing its significance in medicinal chemistry .

Additionally, investigations into the mechanisms underlying its biological activities are ongoing. For instance, research has suggested that myristic acid vinyl ester may modulate signaling pathways related to inflammation and apoptosis, which are crucial in cancer progression and microbial resistance .

Propiedades

IUPAC Name |

ethenyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZUENMXBZVXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337947 | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-91-6 | |

| Record name | Vinyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.